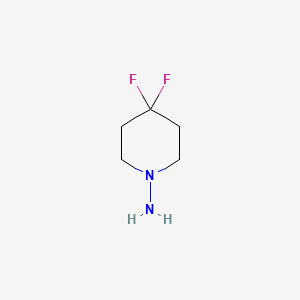

4,4-Difluoropiperidin-1-amine

説明

Significance of the 4,4-Difluoropiperidine (B1302736) Scaffold in Drug Discovery and Chemical Synthesis

The 4,4-difluoropiperidine scaffold is of considerable interest in drug discovery and chemical synthesis due to the profound influence of the geminal difluoro group on the molecule's properties. nih.gov This substitution pattern creates a conformationally more rigid framework compared to its non-fluorinated counterpart. nih.gov Such rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov From a synthetic standpoint, 4,4-difluoropiperidine and its derivatives, including 4,4-Difluoropiperidin-1-amine, serve as crucial intermediates for creating more complex and specialized fluorinated molecules. nih.gov Their unique structure allows for a variety of chemical transformations, making them versatile building blocks for novel pharmaceutical agents. nih.gov

Strategic Incorporation of Fluorine into Piperidine (B6355638) Ring Systems in Medicinal Chemistry Research

The introduction of fluorine into piperidine rings is a calculated move by medicinal chemists to modulate key molecular properties. acs.org The high bond energy of the carbon-fluorine (C-F) bond, for instance, can enhance metabolic stability. acs.org Furthermore, the strong electron-withdrawing nature of fluorine can alter the basicity (pKa) of the piperidine nitrogen, a critical factor for drug-receptor interactions and pharmacokinetic properties. acs.org

The presence of two fluorine atoms on the same carbon atom (geminal difluorination) at the 4-position of the piperidine ring imparts a unique set of characteristics to the molecule.

A primary driver for incorporating fluorine is to block sites of oxidative metabolism. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. nih.gov For instance, fluorination of the piperidine ring in certain compounds has been shown to reduce oxidative metabolism. In a comparative study, the 4,4-difluoro derivative of a compound demonstrated a longer half-life in rat liver microsomes (RLM) compared to its non-fluorinated analog, indicating enhanced metabolic stability. vulcanchem.com Specifically, replacing a standard piperidine with a 4,4-difluoropiperidine moiety has been shown to increase metabolic stability, with the half-life in murine models extending from 2.1 hours to 4.7 hours. nih.gov

| Compound/Derivative | Half-life (t½) in Murine Models | Key Finding |

| Piperidine Derivative | 2.1 h | Standard metabolic rate. |

| 4,4-Difluoropiperidine Derivative | 4.7 h | Increased metabolic stability due to fluorination. nih.gov |

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly influenced by geminal difluorination. While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. The introduction of fluorine can modulate a compound's lipophilicity (LogP) and its distribution coefficient at physiological pH (LogD), which in turn affects its ability to cross biological membranes. nih.govsmolecule.com The octanol-water partition coefficient (logP) is a well-established indicator of membrane permeability. researchgate.net For instance, a derivative of 4,4-difluoropiperidine, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, exhibited excellent permeability in a parallel artificial membrane permeability assay (PAMPA), a model for blood-brain barrier penetration. rcsb.orgrcsb.org This suggests that the strategic placement of fluorine can enhance central nervous system (CNS) penetration for neuroinflammatory applications. nih.gov

| Compound | Permeability (Pe) | Assay | Significance |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | 17.3 × 10⁻⁶ cm s⁻¹ | Parallel Artificial Membrane Permeability Assay (PAMPA) | Excellent potential for blood-brain barrier permeability. rcsb.orgrcsb.org |

The strong electron-withdrawing nature of the two fluorine atoms in the 4,4-difluoropiperidine scaffold significantly alters the electronic environment of the ring. nih.gov This can influence the basicity of the piperidine nitrogen, reducing its pKa. A lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with off-target proteins, such as the hERG channel, which is associated with cardiac toxicity. For example, the introduction of the 4,4-difluoropiperidine moiety has been shown to reduce hERG channel affinity, with an IC₅₀ greater than 10 μM. Furthermore, the altered electronic properties can enhance binding affinity to target receptors through favorable electrostatic interactions. The fluorine atoms can participate in stabilizing hydrophobic interactions within the binding pockets of enzymes and receptors.

| Property | Effect of 4,4-Difluorination | Implication in Drug Design |

| pKa of Piperidine Nitrogen | Reduction | Decreased off-target interactions (e.g., hERG). |

| Receptor Binding | Enhanced affinity | Improved potency and selectivity. |

| hERG Channel Affinity | Reduced (IC₅₀ > 10 μM) | Mitigated risk of cardiotoxicity. |

Impact of Geminal Difluorination on Molecular Properties Relevant to Biological Activity

Overview of Reported Biological Activities Associated with this compound and its Derivatives

Derivatives of this compound have been investigated for a range of biological activities, underscoring the versatility of this scaffold.

It serves as a key intermediate in the synthesis of histamine-3 (H3) receptor antagonists, which are being explored for the treatment of cognitive disorders and insomnia. The ability of these derivatives to modulate neurotransmitter release also positions them as candidates for targeting orexin (B13118510) receptors, which are involved in regulating sleep and appetite.

In the realm of neuroinflammation, derivatives have shown the ability to inhibit the release of tumor necrosis factor-alpha (TNFα) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions. Furthermore, certain derivatives act as inhibitors of multiple kinase pathways, including MLK3 and LRRK2, which are important for neuronal survival.

Derivatives of the 4,4-difluoropiperidine scaffold have also been identified as potent antagonists of the dopamine (B1211576) D4 receptor, with high selectivity over other dopamine receptor subtypes. One such derivative displayed an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM.

More broadly, the 4,4-difluoropiperidine moiety has been incorporated into inhibitors of neuronal nitric oxide synthase (nNOS), with one derivative showing excellent potency for both rat (Ki = 46 nM) and human nNOS (Ki = 48 nM). rcsb.org

| Derivative Class/Compound | Biological Target/Activity | Reported Potency | Potential Therapeutic Area |

| Histamine-3 Receptor Antagonists | Histamine-3 Receptor | - | Cognitive Disorders, Insomnia |

| Orexin Receptor Antagonists | Orexin Receptors | - | Sleep Disorders, Appetite Control |

| (4,4-Difluoropiperidin-1-yl)(phenyl)methanone derivative | TNFα Release Inhibition | - | Neuroinflammatory Conditions |

| Kinase Inhibitors | MLK3, LRRK2 | - | Neurodegenerative Diseases |

| 4,4-difluoropiperidine ether-based antagonists | Dopamine D4 Receptor | Ki = 0.3 nM | L-DOPA-induced Dyskinesias |

| 2-aminopyridine derivative | Neuronal Nitric Oxide Synthase (nNOS) | Ki = 48 nM (human) rcsb.org | Neurological Disorders rcsb.org |

General Pharmacological Potential

The 4,4-difluoropiperidine scaffold, derived from this compound, has been incorporated into a variety of molecules to explore their therapeutic potential. Research has demonstrated that derivatives containing this moiety exhibit a broad range of biological activities. The gem-difluoro substitution is a key feature, often introduced to enhance properties like metabolic stability and brain penetration, which are critical for developing effective drugs, especially for central nervous system (CNS) disorders. enamine.netnih.gov

Derivatives have been investigated for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. nih.gov Furthermore, the structural framework is integral to compounds designed as antagonists for histamine (B1213489) H3 and adenosine (B11128) A2a receptors, which are implicated in cognitive and neurodegenerative disorders, respectively. google.com The versatility of this chemical entity is further highlighted by its use in developing agents with potential applications in treating neuroinflammatory conditions, parasitic diseases, and certain types of cancer. ontosight.ainih.govnih.gov

Table 1: Investigated Pharmacological Activities of this compound Derivatives This table is interactive. You can sort and filter the data.

| Pharmacological Target/Area | Potential Application | Key Research Findings | Reference(s) |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | A derivative, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, showed potent and selective inhibition of human nNOS with excellent permeability, suggesting potential for CNS therapies. nih.gov | nih.gov |

| Histamine-3 (H3) Receptors | Cognitive Disorders, Insomnia | Serves as an intermediate in the synthesis of H3 receptor antagonists, which modulate neurotransmitter release. | |

| Adenosine A2a Receptors | Parkinson's Disease | Used to prepare 6-(4,4-Difluoropiperidin-1-yl)-5-phenyl-1,2,4-triazin-3-amine, identified as an A2a receptor antagonist. google.com | google.com |

| Kinase Pathways (MLK3, LRRK2) | Neuroinflammatory Conditions | A derivative was found to inhibit kinase pathways and cytokine release in microglial cells, indicating potential for treating neuroinflammation. | |

| Trypanosoma brucei | Human African Trypanosomiasis | The 4,4-difluoropiperidine moiety was incorporated into purine (B94841) derivatives showing potent activity against the parasite. nih.govnih.gov | nih.govnih.gov |

| Orexin Receptors | Sleep Regulation, Appetite Control | The compound is a candidate for developing drugs targeting orexin receptors due to its ability to modulate neurotransmitter release. |

Role in Neurotransmitter System Modulation

The 4,4-difluoropiperidine moiety is a key component in the development of molecules designed to modulate neurotransmitter systems. Neurotransmitters like histamine, dopamine, and serotonin (B10506) are crucial for signaling between neurons, and their regulation is a primary strategy for treating neurological and psychiatric conditions. nih.govnih.govtmc.edu The structural characteristics of 4,4-difluoropiperidine derivatives allow them to interact with specific receptors and enzymes within these systems.

A significant area of research involves the development of histamine-3 (H3) receptor antagonists. The H3 receptor is an autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, compounds containing the 4,4-difluoropiperidine scaffold can modulate neurotransmitter levels, a mechanism with potential therapeutic benefits for cognitive disorders. Similarly, derivatives have been created as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov Nitric oxide is a neurotransmitter, and its overproduction by nNOS is linked to neurotoxicity in various neurological diseases. Inhibiting nNOS selectively over other isoforms is a major goal in drug design, and the inclusion of the 4,4-difluoropiperidine group has proven effective in achieving this, along with enhancing blood-brain barrier permeability. nih.gov

Table 2: Research on Neurotransmitter System Modulation by this compound Derivatives This table is interactive. You can sort and filter the data.

| Target System | Specific Target | Mechanism of Action | Potential Therapeutic Outcome | Reference(s) |

|---|---|---|---|---|

| Histaminergic System | Histamine-3 (H3) Receptor | Antagonism | Modulation of neurotransmitter release for treating cognitive disorders and insomnia. | |

| Nitrergic System | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Reduction of neurotoxicity in various neurological disorders. nih.gov | nih.gov |

| Adenosinergic System | Adenosine A2a Receptor | Antagonism | Treatment of Parkinson's Disease. google.com | google.com |

Structure

3D Structure

特性

IUPAC Name |

4,4-difluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-3-9(8)4-2-5/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVFCJREXKUDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695316 | |

| Record name | 4,4-Difluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811441-26-6 | |

| Record name | 4,4-Difluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluoropiperidin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Difluoropiperidin 1 Amine and Its Derivatives

Formation of the 4,4-Difluoropiperidine (B1302736) Ring System

The synthesis of the 4,4-difluoropiperidine core is a challenging endeavor that can be approached through two primary strategies: building the heterocyclic ring with the fluorine atoms already in place or introducing the fluorine atoms onto a pre-existing piperidine (B6355638) structure. acs.orgnih.gov

Cyclization Reactions Utilizing Appropriate Precursors

Cyclization reactions offer a powerful method for constructing the piperidine ring itself. In the context of fluorinated piperidines, these reactions often involve creating a non-fluorinated or mono-fluorinated ring that can be further modified.

One relevant strategy is the aza-Prins cyclization, which can be used to create substituted 4-hydroxypiperidines. rsc.org These hydroxylated intermediates serve as crucial precursors for subsequent fluorination steps. The reaction typically involves the cyclization of homoallylic amines with an aldehyde or ketone. While this method does not directly yield a 4,4-difluoropiperidine, the resulting 4-hydroxypiperidine (B117109) is a suitable substrate for deoxofluorination reactions.

Another approach involves radical cyclization. For instance, methods have been developed for the synthesis of polysubstituted piperidines from 1,6-enynes via a radical cascade. nih.gov Similarly, radical cyclization through a 1,6-hydrogen atom transfer can also yield the piperidine scaffold. nih.gov These methods provide access to a variety of substituted piperidines that could potentially be converted to their 4,4-difluoro analogues.

Introduction of Fluorine Atoms via Dedicated Fluorinating Reagents

A more direct approach to the 4,4-difluoropiperidine system involves the introduction of fluorine atoms onto a pre-formed piperidone ring. This transformation typically utilizes specialized fluorinating reagents capable of converting a ketone carbonyl group into a geminal difluoride. A common starting material for this process is N-Boc-4-piperidone. A patented method describes the use of trifluoro sulfenyl morpholine (B109124) as the fluorinating agent to convert N-Boc piperidone into the corresponding N-Boc-4,4-difluoropiperidine, which can then be deprotected to yield 4,4-difluoropiperidine hydrochloride. google.com

Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of ketones. wikipedia.orgcommonorganicchemistry.com It directly converts the carbonyl group of a 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone, into the desired 4,4-difluoro functionality. researchgate.netorganicreactions.org The reaction proceeds by replacing the carbon-oxygen double bond with two carbon-fluorine single bonds.

DAST is known for its mild reaction conditions compared to harsher reagents like sulfur tetrafluoride (SF₄). wikipedia.orgresearchgate.net However, DAST is thermally unstable and can decompose explosively at elevated temperatures (above 50 °C). wikipedia.org This has led to the development of more stable alternatives, such as bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M), which offer similar reactivity with an improved safety profile. wikipedia.orgcommonorganicchemistry.com

| Starting Material | Fluorinating Reagent | Product | Notes |

|---|---|---|---|

| N-Boc-4-piperidone | DAST | N-Boc-4,4-difluoropiperidine | Commonly used reagent for converting ketones to geminal difluorides. commonorganicchemistry.comresearchgate.net |

| N-Boc-4-piperidone | Deoxo-Fluor | N-Boc-4,4-difluoropiperidine | A more thermally stable alternative to DAST. commonorganicchemistry.com |

| N-Boc-4-piperidone | Trifluoro sulfenyl morpholine | N-Boc-4,4-difluoropiperidine | Used in a patented process to achieve high yield. google.com |

Advanced Synthetic Approaches to Multifluorinated Piperidines

While the direct fluorination of piperidones is effective, advanced strategies have been developed for the synthesis of complex and multifluorinated piperidines, often with high stereocontrol. These methods are crucial as the precise spatial arrangement of fluorine atoms can significantly impact a molecule's biological activity. scientificupdate.comnih.gov

Dearomatization–Hydrogenation (DAH) of Fluoropyridine Precursors

A significant advancement in the synthesis of fluorinated piperidines is the dearomatization–hydrogenation (DAH) of readily available fluoropyridine precursors. acs.orgnih.gov This strategy avoids the challenges associated with direct fluorination and allows for the creation of multiple C-F bonds with defined stereochemistry in a single process. The direct hydrogenation of fluoropyridines is often hampered by catalyst deactivation and competing hydrodefluorination reactions. acs.orgspringernature.com The DAH process overcomes these issues by first breaking the aromaticity of the pyridine (B92270) ring before the hydrogenation step. springernature.com

A highly effective one-pot DAH process utilizes a rhodium-carbene catalyst. nih.govspringernature.com This method enables the highly diastereoselective formation of a wide variety of all-cis-(multi)fluorinated piperidines. nih.govnih.gov The reaction proceeds through an initial dearomatization of the fluoropyridine substrate using a reagent like pinacol (B44631) borane (B79455) (HBpin), which forms diene intermediates. springernature.com These intermediates are then subjected to hydrogenation, which saturates the ring to form the piperidine product. nih.govspringernature.com

This rhodium-catalyzed strategy is notable for its high diastereoselectivity, yielding products where the fluorine atoms and other substituents adopt an all-cis configuration. nih.gov The resulting products are often isolated as trifluoroacetamide (B147638) or hydrochloride derivatives to facilitate purification. nih.gov This methodology has been shown to tolerate a variety of functional groups on the pyridine precursor, including protected amines and alcohols. nih.gov

| Fluoropyridine Precursor | Product (after derivatization) | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 3-Fluoropyridine | cis-3-Fluoropiperidine derivative | 85% | >20:1 |

| 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine derivative | 94% | >20:1 |

| 2,3,5-Trifluoropyridine | cis,cis,cis-2,3,5-Trifluoropiperidine derivative | 91% | >20:1 |

| 3-Fluoro-4-methoxypyridine | cis-3-Fluoro-4-methoxypiperidine derivative | 72% | >20:1 |

| 4-(Boc-amino)-3-fluoropyridine | cis-4-(Boc-amino)-3-fluoropiperidine derivative | 75% | >20:1 |

While the rhodium-catalyzed DAH process is powerful, a complementary method using a heterogeneous palladium catalyst has been developed for substrates that are not compatible with the rhodium system. acs.orgnih.gov This palladium-based approach also provides good yields and high diastereoselectivities for a range of fluorinated piperidines. acs.orgnih.gov

Stereoselective Synthesis Methodologies for Fluorinated Piperidines

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For fluorinated piperidines, several strategies have been developed to install specific stereoisomers, which can be broadly categorized into diastereoselective methods, synthesis from chiral precursors, and resolution of racemic mixtures.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. One powerful approach for creating substituted fluoropiperidines is through nucleophilic fluorination reactions. For instance, a fluoro-Prins cyclization reaction can be employed for the diastereoselective synthesis of 4-fluoropiperidines. nih.gov This method involves the reaction of a homoallylic amine with an aldehyde in the presence of a nucleophilic fluorine source. The choice of the fluorinating agent is critical for both yield and diastereoselectivity. nih.govnih.gov

Another highly effective strategy is the metal-catalyzed hydrogenation of substituted fluoropyridine precursors. acs.org This approach can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The reaction typically involves a dearomatization of the pyridine ring followed by a complete saturation of the resulting intermediates through hydrogenation. acs.org

Table 1: Comparison of Diastereoselective Methods for Fluorinated Piperidines

| Method | Key Reagents/Catalysts | Typical Substrates | Key Features |

|---|---|---|---|

| Fluoro-Prins Cyclization | DMPU/HF, Aldehyde | Homoallylic amines | Forms C-F and C-C bonds simultaneously; diastereoselectivity depends on the fluorinating agent. nih.gov |

| Catalytic Hydrogenation | Rhodium or Palladium catalysts | Substituted Fluoropyridines | Provides access to cis-substituted piperidines; robust and uses abundant precursors. acs.org |

| FLP-Mediated C-F Activation | Chiral Sulfide, Lewis Acid | gem-Difluoroalkanes | Desymmetrization of difluoromethyl groups to create diastereomeric products with high control. nih.govsemanticscholar.org |

A more recent and advanced method involves the desymmetrization of geminal difluoroalkanes through frustrated Lewis pair (FLP) mediated monoselective C–F activation. semanticscholar.org By using a chiral Lewis base, such as a chiral sulfide, it is possible to stereoselectively activate one of the two enantiotopic fluorine atoms in a difluoromethyl group, leading to the formation of diastereomeric products with high diastereomeric ratios. nih.govsemanticscholar.org

The synthesis of enantiomerically pure fluorinated piperidines can be achieved by starting with optically pure precursors. This strategy transfers the chirality of the starting material to the final product. A notable example is the use of chiral auxiliaries. For instance, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner. acs.org Subsequent cleavage of the chiral auxiliary, followed by reduction of the imine intermediate, yields an enantioenriched piperidine. acs.org This method provides a reliable pathway to access specific enantiomers of complex piperidine derivatives.

When a stereoselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a common alternative. This process is known as resolution. For piperidine derivatives, which are often basic, a classical method involves the formation of diastereomeric salts. nih.gov This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or a derivative. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Another powerful technique for separating enantiomers is preparative chiral chromatography. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Capillary electrophoresis using chiral selectors, such as cyclodextrins, has also been shown to be an effective analytical tool for assessing the quality of such resolutions. nih.gov

Table 2: Common Methods for Resolution of Racemic Amines

| Method | Principle | Resolving Agent/Selector | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Different physical properties (e.g., solubility) of diastereomeric salts. | Chiral acids (e.g., Tartaric acid, Cinchona alkaloids). researchgate.net | Scalable and cost-effective for large quantities. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Various commercially available chiral columns. | High purity separation, applicable to a wide range of compounds. researchgate.net |

| Enzymatic Kinetic Resolution | Enzymes selectively catalyze a reaction on one enantiomer. | Lipases, proteases. | High enantioselectivity under mild conditions. researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The primary amine of 4,4-difluoropiperidin-1-amine serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key strategies include amide bond formation and reductive amination.

The formation of an amide bond between the primary amine of this compound and a carboxylic acid is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the nucleophilic attack by the amine. luxembourg-bio.com A wide array of modern coupling reagents has been developed to ensure high yields, minimize side reactions, and prevent racemization if chiral carboxylic acids are used. luxembourg-bio.comresearchgate.net

These reagents generally work by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Table 3: Selected Modern Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action | By-products |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.com | Dicyclohexylurea (DCU), often insoluble and removed by filtration. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Forms a reactive phosphonium ester intermediate. | Phosphine oxide derivatives. |

| Uronium/Aminium Salts | HBTU, HATU | Forms an active ester (e.g., OAt/OBt ester) that reacts with the amine. luxembourg-bio.com | Tetramethylurea. |

| Other | DPDTC (Dipyridyl dithiocarbonate) | Forms a thioester intermediate neat, followed by aminolysis. nih.gov | CO₂, 2-pyridinethiol (recoverable). nih.gov |

The choice of coupling reagent and reaction conditions is crucial, especially when dealing with sensitive substrates. For example, one-pot procedures using reagents like DPDTC avoid traditional coupling agents and can be performed under green conditions. nih.gov

Reductive amination is a highly versatile method for forming C-N bonds and is a cornerstone of amine synthesis. jocpr.com This process can be used to introduce alkyl or arylalkyl substituents onto the primary amine of this compound. The reaction involves two key steps: the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, followed by the reduction of this intermediate to the corresponding substituted hydrazine (B178648). masterorganicchemistry.com

The two steps can be performed sequentially or, more commonly, in a one-pot fashion where a reducing agent is present that selectively reduces the C=N double bond of the imine or hydrazone in the presence of the starting carbonyl group. jocpr.commasterorganicchemistry.com

Table 4: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent, stable under neutral and weakly acidic conditions; selectively reduces imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and non-toxic alternative to NaBH₃CN; particularly effective for reductive amination of aldehydes. masterorganicchemistry.com |

| Hantzsch Ester (1,4-Dihydropyridine) | HEH | Biomimetic organic reductant used for selective reductions, often under mild conditions. researchgate.net |

This strategy avoids the problems of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The choice of reducing agent can be tailored based on the specific substrates and desired reaction conditions. jocpr.com

Reduction of Amides to Amine Functionalities

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis and a viable route for the construction of the piperidine core. This method typically involves the conversion of a carbonyl group within a precursor amide or lactam into a methylene (B1212753) (-CH₂) group. ucalgary.ca A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the substrate's complexity and the presence of other functional groups.

Historically, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) have been widely used for this purpose. masterorganicchemistry.comwordpress.com The reaction proceeds via nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of a metal-alkoxide species to form a transient iminium ion. This intermediate is then rapidly reduced by another equivalent of hydride to yield the final amine. ucalgary.ca While effective, LiAlH₄ is a powerful and non-selective reagent, which can limit its application in the presence of sensitive functional groups like esters or nitriles.

More contemporary methods have focused on developing milder and more selective catalytic systems. An efficient one-pot protocol for constructing piperidine and pyrrolidine (B122466) rings from halogenated amides has been developed. nih.gov This metal-free approach integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single tandem sequence, offering a convenient pathway to N-substituted piperidines in good yields under mild conditions. nih.gov For instance, the reaction of N-substituted 5-chlorovaleramides can be mediated to produce the corresponding N-substituted piperidines.

This strategy could be hypothetically applied to synthesize the 4,4-difluoropiperidine core. The synthesis would begin with a suitable δ-halo-amide precursor incorporating the geminal difluoro motif. The subsequent one-pot reaction, involving amide activation and reduction, would lead to an intramolecular cyclization, furnishing the desired 4,4-difluoropiperidine ring.

| Starting Amide | Product | Yield (%) |

|---|---|---|

| N-benzyl-5-chloropentanamide | 1-benzylpiperidine | 85 |

| N-cyclohexyl-5-chloropentanamide | 1-cyclohexylpiperidine | 82 |

| N-(4-methoxybenzyl)-5-chloropentanamide | 1-(4-methoxybenzyl)piperidine | 80 |

Gabriel Synthesis for Primary Amine Precursors

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation of ammonia. wikipedia.orglibretexts.org The reaction utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com The nitrogen atom in phthalimide is rendered acidic by the two adjacent carbonyl groups and can be deprotonated by a moderately strong base, such as potassium hydroxide (B78521), to form a nucleophilic potassium phthalimide salt. libretexts.orgorganic-chemistry.org

This phthalimide anion then serves as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. masterorganicchemistry.com The resulting N-alkylphthalimide intermediate effectively "protects" the nitrogen, preventing further alkylation. The final step involves the liberation of the primary amine from the phthalimide. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), where the use of hydrazine cleaves the N-alkylphthalimide to release the desired primary amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.org Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions. libretexts.org

In the context of this compound, the Gabriel synthesis could be envisioned as a key step in forming a precursor. For example, a 4,4-difluoropiperidine ring could be synthesized with a suitable leaving group (e.g., a bromoethyl group) attached to the nitrogen atom. This functionalized piperidine would serve as the alkyl halide substrate. Reaction with potassium phthalimide, followed by hydrazinolysis, would yield the corresponding aminoethyl-substituted piperidine, a direct precursor or derivative of the target compound.

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Deprotonation of Phthalimide | Potassium hydroxide (KOH) |

| 2 | Nucleophilic Substitution | Primary alkyl halide (R-X) |

| 3 | Liberation of Primary Amine | Hydrazine (H₂NNH₂) or H₃O⁺ |

Biocatalytic Approaches in the Synthesis of Chiral Piperidine Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Biocatalysis, which uses enzymes to perform chemical transformations, has emerged as a powerful tool for creating complex chiral molecules with high stereoselectivity under mild, environmentally friendly conditions. chemistryviews.org The synthesis of chiral piperidine scaffolds, which are prevalent in many natural products and active pharmaceutical ingredients, is an area where biocatalysis has made significant contributions. researchgate.net

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, enabling the construction of specific stereoisomers that are often difficult to access through traditional chemical methods. researchgate.net Modern medicinal chemistry increasingly targets complex, three-dimensional molecules to improve interaction with biological targets, and biocatalytic strategies are well-suited to build these sp³-rich structures. chemistryviews.org

Recent approaches have combined biocatalysis with other synthetic methods. For example, a chemo-enzymatic strategy for the asymmetric dearomatization of pyridines has been developed to produce a broad range of chiral 3- and 3,4-substituted piperidines. This method employs an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidine products. nih.gov

Application of Reductive Aminases for Amine Synthesis

Among the various enzyme classes, reductive aminases (RedAms) and imine reductases (IREDs) have become particularly prominent for the asymmetric synthesis of chiral amines. researchgate.net These enzymes catalyze the reductive amination of a ketone or aldehyde substrate, directly converting a carbonyl group into a chiral amine with high enantiomeric excess. researchgate.net This transformation is highly atom-economical and serves as a green alternative to many classical chemical methods. researchgate.net

Reductive aminases have been successfully applied in multi-enzyme cascade reactions to build complex heterocyclic structures. In one notable example, a one-pot system utilizing an amine transaminase (ATA) and a reductive aminase from Ajellomyces dermatitidis (RedAm-AD) was used to synthesize a series of 2-methyl-5-alkylpyrrolidines. acs.org A similar cascade approach can be applied to the synthesis of chiral piperidines from 1,5-diketones. The ATA first catalyzes a selective monoamination of the diketone, which then undergoes spontaneous cyclization to an imine intermediate. A subsequent diastereoselective reduction of this imine, catalyzed by a RedAm or IRED, establishes a second chiral center and yields the desired 2,6-disubstituted piperidine. acs.org

Furthermore, RedAms can be engineered through structure-guided mutagenesis to enhance their activity, stability, or to alter their stereoselectivity to produce a specific, desired diastereomer of a complex chiral amine. nih.gov This ability to fine-tune the catalyst makes biocatalysis a highly adaptable and powerful strategy for accessing novel and complex chiral building blocks for drug discovery. nih.gov

| Enzyme Class | Abbreviation | Function | Application Example |

|---|---|---|---|

| Reductive Aminase | RedAm | Asymmetric reduction of imines to form chiral amines. researchgate.net | Synthesis of chiral pyrrolidines and piperidines in enzyme cascades. acs.org |

| Imine Reductase | IRED | Similar to RedAms, catalyzes the asymmetric reduction of imines. researchgate.net | Synthesis of chiral 3-substituted piperidines. nih.gov |

| Amine Transaminase | ATA | Transfers an amino group from a donor molecule to a ketone/aldehyde acceptor. acs.org | Generation of amino ketone intermediates for piperidine synthesis. acs.org |

Reactivity Profiles and Reaction Mechanisms of 4,4 Difluoropiperidin 1 Amine Derivatives

Oxidation Reactions of Piperidine (B6355638) Ring Systems and Amine Functionalities

The oxidation of piperidine derivatives can occur at the ring carbons, typically alpha to the nitrogen, or at the nitrogen atom itself. In the case of 4,4-difluoropiperidin-1-amine derivatives, both the endocyclic nitrogen (after derivatization) and the exocyclic N-amino group are potential sites for oxidation.

Studies on analogous N-acyl piperidines demonstrate that oxidation often occurs at the C2 or C6 position to yield the corresponding lactams (piperidin-2-ones). researchgate.net For instance, the oxidation of N-acyl piperidines with systems like iron(II)-hydrogen peroxide can afford these lactams. researchgate.net While the electron-withdrawing effect of the gem-difluoro group at C4 might slightly deactivate the ring towards oxidation, this pathway remains a plausible transformation for N-acylated derivatives of 4,4-difluoropiperidine (B1302736).

The exocyclic N-amino group is also susceptible to oxidation. The oxidation of N-aminopiperidine itself has been identified as a significant secondary reaction in its synthesis, where a strong oxidizing agent was present. researchgate.net Depending on the oxidant and reaction conditions, this can lead to the formation of nitroso, nitro, or dimeric azo compounds. The biological N-oxidation of the parent piperidine ring in vitro has been shown to yield metabolites such as N-hydroxy piperidine, indicating that N-oxidation is a relevant metabolic pathway for such scaffolds. nih.gov

Table 1: Potential Oxidation Reactions of this compound Derivatives

| Substrate Type | Oxidizing System | Potential Product(s) | Reaction Site |

|---|---|---|---|

| N-Acyl-4,4-difluoropiperidine | Fe(II)/H₂O₂ | N-Acyl-4,4-difluoro-piperidin-2-one | Piperidine Ring (C2/C6) |

| This compound | Strong Oxidants (e.g., HOSA) | Azo/Nitroso derivatives | Exocyclic Amine |

Reduction Reactions to Yield Related Derivatives

The reduction of derivatives of this compound primarily concerns the N-amino group or functionalities attached to it. The N-N bond of the hydrazine (B178648) moiety is reducible under various conditions. Catalytic hydrogenation, for example, can cleave the N-N bond to yield the parent secondary amine, 4,4-difluoropiperidine.

Alternatively, if the amine is functionalized, such as in an N-nitro derivative, reduction can yield the corresponding N-amino compound. The reduction of nitro groups to amines is a fundamental transformation in organic chemistry, achievable with a wide array of reagents, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or metal-based reducing agents like iron in acidic media. wikipedia.orgorganic-chemistry.org Similarly, azides can be readily reduced to the corresponding primary amines using reagents like NaBH₄ with a cobalt chloride catalyst or through catalytic hydrogenation. organic-chemistry.org These methods are applicable for converting an N-azido or N-nitro derivative back to the N-amino piperidine.

Nucleophilic Substitution Reactions at the Piperidine Ring and N-Substituents

Nucleophilic substitution reactions can be directed at either the piperidine ring or the N-substituent. Direct nucleophilic substitution on the saturated piperidine ring is generally challenging unless a suitable leaving group is present.

More commonly, the N-amino group acts as the reactive center. As a primary amine, the N-amino group is nucleophilic and can react with various electrophiles. libretexts.org For instance, it can undergo alkylation with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. youtube.com It can also react with acylating agents like acid chlorides or anhydrides to form stable N-amido derivatives.

The formation of N-aminopiperidine from piperidine and hydroxylamine-O-sulfonic acid is itself an example of a nucleophilic substitution where the piperidine nitrogen attacks the electrophilic nitrogen of the hydroxylamine derivative. researchgate.net This highlights the nucleophilic character of the piperidine nitrogen, which can be modulated by substituents.

Stability and Compatibility under Reaction Conditions

Fluorinated piperidines are of significant interest in medicinal chemistry partly due to their enhanced metabolic stability conferred by the strong carbon-fluorine bond. nih.gov The gem-difluoro group at the C4 position is generally stable under a wide range of reaction conditions, including those involving strong acids, bases, and many reducing or oxidizing agents.

However, the stability of the C-F bond is not absolute. Under certain harsh conditions, particularly in the presence of strong reducing agents or specific catalysts, elimination of fluoride can occur. acs.org For example, the presence of a nearby acidic group generated through metabolism can sometimes lead to the elimination of hydrogen fluoride. acs.org Computational and experimental studies on fluorinated piperidines have shown that factors like solvation and solvent polarity play a major role in stabilizing specific conformations, which in turn affects their reactivity and stability. nih.govresearchgate.net The presence of the Lewis-basic nitrogen can also influence the stability of catalysts used in subsequent reaction steps.

Challenges in Synthetic Manipulations of Fluorinated Piperidines

While valuable, the synthesis and manipulation of fluorinated piperidines present unique challenges that are not typically encountered with their non-fluorinated analogs.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it a Lewis base. This Lewis basicity can lead to the deactivation of various catalysts, particularly transition metal catalysts used in cross-coupling and hydrogenation reactions. nih.gov The catalyst can be poisoned through the formation of a stable, inactive complex between the Lewis-basic nitrogen of the piperidine and the metal center of the catalyst. mdpi.com This prevents the catalyst from participating in the desired catalytic cycle. researchgate.net While the electron-withdrawing nature of the fluorine atoms in 4,4-difluoropiperidine reduces the basicity of the nitrogen compared to the parent piperidine, it often remains sufficiently basic to interact with and inhibit sensitive catalytic systems. rsc.org This issue can sometimes be mitigated by protonating the nitrogen with a strong acid or by using it in a protected form (e.g., as an amide or carbamate), which reduces its Lewis basicity.

A significant and often problematic side reaction during the synthesis or modification of fluorinated piperidines is hydrodefluorination—the replacement of a fluorine atom with a hydrogen atom. researchgate.net This reaction is particularly prevalent during catalytic hydrogenation processes, which are commonly used to reduce fluorinated pyridine (B92270) precursors to the corresponding piperidines. nih.gov The C-F bond, while strong, can be cleaved under these conditions, leading to the formation of mono-fluorinated or non-fluorinated byproducts, which reduces the yield and complicates purification. acs.org

Researchers have found that reaction conditions can be optimized to minimize this side reaction. For example, in some cases, an excess of a borane (B79455) reagent could reduce the amount of the undesired hydrodefluorinated side-product. nih.gov The choice of catalyst, solvent, and additives like Brønsted acids can also play a crucial role in suppressing hydrodefluorination while promoting the desired hydrogenation. acs.org

Table 2: Factors Influencing Hydrodefluorination in Fluoropyridine Hydrogenation

| Factor | Observation | Potential Mitigation Strategy |

|---|---|---|

| Catalyst | Palladium-based catalysts are common but can promote HDF. | Catalyst screening; use of specific supports or additives. |

| Acid Additive | Addition of a strong Brønsted acid can suppress HDF. acs.org | Include acids like H₂SO₄ or HCl in the reaction mixture. |

| Reducing Agent | Excess borane reagents can sometimes reduce HDF. nih.gov | Optimize the stoichiometry of the reducing agent. |

| Substrate | Electron-donating groups on the ring can make HDF more sluggish. nih.gov | Substrate design and protecting group strategy. |

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Key Intermediate in Pharmaceutical and Agrochemical Development

The 4,4-difluoropiperidine (B1302736) framework is a recognized key intermediate in the development pipelines of both the pharmaceutical and agrochemical industries.

Pharmaceuticals: This scaffold is integral to the synthesis of novel therapeutic agents. A notable application is in the development of Histamine (B1213489) H3 receptor antagonists. nih.govwikipedia.org These antagonists are being investigated for their potential in treating neurological disorders by modulating the release of histamine and other neurotransmitters in the brain. wikipedia.org The piperidine (B6355638) moiety often serves as a central scaffold to which other pharmacophoric elements are attached to achieve high affinity and selectivity for the H3 receptor. nih.gov

Agrochemicals: In the agrochemical sector, fluorinated compounds are frequently used to enhance the potency and metabolic stability of pesticides. The 4,4-difluoropiperidine motif is employed as an intermediate in the synthesis of new insecticides and herbicides, where the fluorine atoms contribute to favorable properties such as increased lipophilicity and resistance to metabolic degradation.

Design Element for Novel Drug Candidates

The rational design of new drugs increasingly relies on building blocks that offer precise control over molecular properties. The 4,4-difluoropiperidine scaffold has been successfully employed as a core design element for novel drug candidates, particularly those targeting the central nervous system.

A prominent example is the development of selective Dopamine (B1211576) D4 receptor antagonists. nih.govchemrxiv.orgresearchgate.netnih.govresearchgate.net Researchers have reported the synthesis and structure-activity relationship (SAR) of series of compounds based on the (R)-4,4-difluoropiperidine core. researchgate.netnih.gov These efforts have led to the identification of highly potent and selective D4 antagonists, which are valuable as tool compounds for studying neurological pathways and as potential leads for therapies targeting conditions like Parkinson's disease-related dyskinesias. nih.govresearchgate.net

The table below showcases examples of Dopamine D4 receptor antagonists developed using the 4,4-difluoropiperidine scaffold, highlighting their binding affinity (Ki) and selectivity.

| Compound ID | Scaffold Modification | D4R Ki (nM) | Selectivity Profile |

| Compound 14a | Arylether substituent | 0.3 | >2000-fold vs. D1, D2, D3, D5 |

| Compound 9ee | 4-cyano-3-phenyl substituent | 16.4 | High selectivity, CNS MPO > 4.5 |

| Compound 9ff | 3-cyanophenyl substituent | 35 | High selectivity, LipE > 5 |

| Data sourced from studies on novel D4R antagonists. chemrxiv.org |

Structural Motif for Tailoring Bioactive Compounds

Incorporating the 4,4-difluoropiperidine motif into a bioactive molecule is a strategic approach to fine-tune its pharmacological properties. The gem-difluoro group at the 4-position exerts significant electronic and conformational effects without adding substantial steric bulk.

Conformational rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity. The introduction of fluorine onto a piperidine ring significantly influences its conformational preferences. d-nb.infonih.govresearchgate.net

In recent years, drug discovery has seen a significant push to "escape from flatland"—moving away from planar, aromatic structures towards more complex, three-dimensional molecules. nih.gov Molecules with greater 3D character often exhibit improved selectivity and better physicochemical properties, including solubility.

The 4,4-difluoropiperidine scaffold is an excellent example of a saturated, non-planar building block that helps introduce three-dimensionality into a molecule. Its inherent chair-like geometry provides a departure from the linear or planar structures that dominate many compound libraries. The gem-difluoro group further enhances this effect by influencing the local electronic environment and conformational stability. By incorporating this 3D-rich motif, medicinal chemists can explore a wider and more structurally diverse chemical space, increasing the probability of discovering novel drug candidates with superior efficacy and fewer off-target effects. nih.govmq.edu.auresearchgate.net

Structure Activity Relationship Sar Studies of 4,4 Difluoropiperidin 1 Amine Derivatives

Systematic Elucidation of Key Structural Components for Biological Activity

The biological activity of 4,4-difluoropiperidin-1-amine derivatives is determined by the interplay of three fundamental structural components: the piperidine (B6355638) ring, the 4,4-difluoro moiety, and the N1-amine substituent.

The Piperidine Ring: As a saturated six-membered N-heterocycle, the piperidine ring serves as a rigid and three-dimensional scaffold. thieme-connect.com Its chair-like conformation orients substituents in defined spatial vectors (axial and equatorial), which is critical for precise interaction with biological targets such as receptors or enzyme active sites. The nitrogen atom within the ring acts as a key basic center, often forming crucial ionic interactions or hydrogen bonds.

The 4,4-Difluoro Moiety: The gem-difluoro group at the C4 position is not merely a passive structural element. Its primary role is to exert a powerful inductive effect, withdrawing electron density from the piperidine ring. This electronic perturbation is a key tool for modulating the scaffold's properties. nih.gov Furthermore, this substitution blocks metabolic oxidation at the C4 position, a common liability for unsubstituted piperidines, thereby enhancing the metabolic stability of the molecule. nih.govresearchgate.net

Impact of the 4,4-Difluoropiperidine (B1302736) Moiety on Target Binding Affinity and Selectivity

The introduction of the 4,4-difluoro group profoundly alters the physicochemical profile of the piperidine ring, which in turn significantly impacts target binding and selectivity.

The most notable effect is the reduction of the basicity of the piperidine nitrogen. The two highly electronegative fluorine atoms strongly withdraw electron density through the sigma bonds of the carbon framework (a -I inductive effect). This reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, the pKa of the protonated amine is lowered compared to its non-fluorinated analog. nih.govnih.gov This modulation of basicity is crucial, as it can fine-tune the strength of ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. A lower pKa can lead to reduced off-target effects, such as binding to the hERG channel, which is often associated with cardiac toxicity. nih.gov

Furthermore, the C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones or side chains, potentially increasing binding affinity. The conformational preferences of the piperidine ring can also be influenced by fluorination, which may pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty upon binding. rsc.orgnih.gov

The unique properties of the 4,4-difluoro moiety become evident when compared to unsubstituted and mono-fluorinated piperidine rings.

Unsubstituted Piperidine: This is the baseline scaffold with a typical pKa for a secondary amine (around 11). It is conformationally flexible and susceptible to metabolic oxidation at all methylene (B1212753) positions, particularly those alpha to the nitrogen.

Mono-fluorinated Piperidines (e.g., 4-Fluoropiperidine): A single fluorine atom also reduces the nitrogen's pKa through induction, but to a lesser extent than the gem-difluoro group. The conformational landscape is more complex, with studies showing that stereoselective placement of fluorine can favor an axial conformation due to stabilizing hyperconjugative or electrostatic interactions. researchgate.net

4,4-Difluoropiperidine: This scaffold offers the most significant reduction in pKa due to the additive inductive effect of two fluorine atoms. nih.govresearchgate.net This provides a powerful tool for chemists to drastically lower basicity while maintaining the core piperidine shape. The C4 position is fully blocked from metabolic attack, conferring a distinct advantage in metabolic stability.

Table 1: Comparison of Basicity in Piperidine Analogs

| Compound | Structure | Approximate pKa of Conjugate Acid | Key Physicochemical Effects |

| Piperidine |  | ~11.2 | High basicity; flexible conformation. |

| 4-Fluoropiperidine |  | ~9.6 | Reduced basicity; may favor axial fluorine conformation. |

| 4,4-Difluoropiperidine |  | ~8.5 nih.gov | Significantly reduced basicity; blocked C4 metabolism. |

Influence of Substituents on the N1-Amine and Other Ring Positions

While the 4,4-difluoropiperidine core provides a foundational set of properties, the substituents attached to the N1-amine and other positions on the ring are crucial for tailoring the molecule's activity towards a specific target.

SAR studies on various piperidine-based inhibitors have shown that the N1 substituent is a primary determinant of potency and selectivity. nih.govnih.gov

Size and Lipophilicity: Bulky, lipophilic groups (e.g., benzyl, phenethyl) on the N1-amine often occupy hydrophobic pockets within the target protein, leading to enhanced van der Waals interactions and increased affinity. nih.gov

Functional Groups: Introducing functional groups capable of hydrogen bonding (e.g., amides, alcohols) can form specific, directional interactions with the target, significantly boosting potency.

Conformational Restriction: Incorporating rigid linkers or cyclic structures into the N1-substituent can lock the molecule into a bioactive conformation, improving binding affinity.

Substituents at other positions (C2, C3) can further refine the molecule's profile. For example, a substituent at the C3 position could act as a chiral center, introducing stereospecificity that can differentiate between receptor subtypes or enantiomeric binding sites. thieme-connect.com

The principles of SAR are applied in the rational design of new analogs to optimize both potency and pharmacokinetic (PK) properties. The goal is to create a molecule that not only binds its target effectively but also has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

The 4,4-difluoro group itself is a prime example of rational design, as it is often introduced to block a known site of metabolism and improve metabolic stability. nih.gov The resulting reduction in pKa can also enhance oral absorption and bioavailability, as a less basic compound will exist in a more neutral state at physiological pH, facilitating membrane permeation. nih.gov

Further modifications are guided by a feedback loop of design, synthesis, and testing:

Potency Optimization: If initial compounds have weak affinity, substituents are systematically varied to probe the target's binding site for additional hydrophobic or hydrogen-bonding interactions.

PK Optimization: If a potent compound shows poor PK properties (e.g., high clearance), medicinal chemists may introduce polar groups to modulate solubility or use the 4,4-difluoro moiety to block metabolism. For instance, replacing a metabolically labile methoxy (B1213986) group on an aromatic N1-substituent with a more stable fluorine atom is a common strategy. mdpi.com

Comparative SAR Studies with Other Fluorinated Cyclic Amine Scaffolds (e.g., Difluoropyrrolidines)

To understand the unique contribution of the 4,4-difluoropiperidine scaffold, it is useful to compare it with other fluorinated cyclic amines, such as 3,3-difluoropyrrolidine.

3,3-Difluoropyrrolidine: This five-membered ring analog shares the key feature of a gem-difluoro group adjacent to the nitrogen, which also significantly lowers the amine's pKa. However, the five-membered ring has a different conformational profile (envelope or twist conformations) compared to the six-membered piperidine chair. This results in different spatial arrangements of substituents.

Scaffold Comparison: The choice between a difluoropiperidine and a difluoropyrrolidine scaffold depends on the specific geometry of the target binding site. The piperidine ring provides a larger and more defined scaffold, with exit vectors for substituents that are approximately 120 degrees apart. The smaller pyrrolidine (B122466) ring offers a more compact core with different bond angles and substituent orientations.

When comparing the biological activities of derivatives from these different scaffolds, both convergent and divergent trends are observed.

Convergence: The primary convergent property is the fluorine-induced reduction in basicity. In any N-heterocycle, placing a gem-difluoro group on the carbon alpha or beta to the nitrogen will lower the pKa through a strong inductive effect. nih.govnih.govchemrxiv.org This shared feature can be used across different scaffolds to reduce hERG liability and improve membrane permeability. Both scaffolds also benefit from the metabolic shield provided by the CF₂ group.

Divergence: The divergence in activity arises primarily from the different three-dimensional shapes of the scaffolds. A target that has binding pockets optimally spaced for the substituents on a piperidine ring may show significantly weaker affinity for the analogous pyrrolidine derivative, and vice versa. For example, SAR studies on dipeptidyl peptidase IV (DPP-IV) inhibitors revealed that a fluorinated 2-cyanopyrrolidine core provided a significant boost in potency, in part due to the favorable conformation induced by the fluorine atom on the five-membered ring. nih.gov A similar substitution pattern on a six-membered ring might not yield the same benefit if it does not fit the target's topology.

Ultimately, the selection of a specific fluorinated cyclic amine scaffold is a key decision in drug design, driven by the structural requirements of the biological target.

Biological and Pharmacological Relevance of 4,4 Difluoropiperidin 1 Amine Scaffolds in Research

Enzyme Modulation and Inhibition Studies

The 4,4-difluoropiperidine (B1302736) scaffold has been incorporated into a variety of small molecules to probe their interactions with different enzymes and receptors. The following sections detail the research findings related to the modulation and inhibition of specific biological targets.

Dopamine (B1211576) Receptor 4 (D4R) Antagonism

The 4,4-difluoropiperidine scaffold has been extensively utilized in the development of potent and selective antagonists for the Dopamine D4 Receptor (D4R). These antagonists are valuable research tools for investigating the role of D4R in neurological and psychiatric disorders.

Structure-activity relationship (SAR) studies have revealed key insights into the design of these antagonists. A novel series of 4,4-difluoropiperidine ether-based compounds has been identified, demonstrating exceptional binding affinity for the D4 receptor. For instance, compound 14a from one such study displayed a remarkable binding affinity with a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov However, this series of compounds exhibited poor microsomal stability and high plasma protein binding. nih.gov

Further research into a novel series of (R)-4,4-difluoropiperidine core scaffolds also yielded highly potent and selective D4 antagonists. nih.gov X-ray crystallography confirmed that the (R)-enantiomer is the active isomer. nih.gov The SAR around the ether portion of these molecules has been explored, with initial compounds containing p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl groups showing modest D4R binding (Ki = 140–320 nM). chemrxiv.org

The table below summarizes the binding affinities of selected 4,4-difluoropiperidine derivatives for the D4 receptor.

| Compound | R Group | Ki (nM) for D4R |

| 8a | 4-fluoro-3-methylphenyl | 5.5 |

| 8b | 3,4-difluorophenyl | 5.5 |

| 8c | 3-fluoro-4-methylphenyl | 72 |

| 8d | 4-chlorophenyl | 53 |

| 8e | phenyl | 27 |

| 8f | 3-fluoro-4-methylphenyl | 72 |

| 14a | Not Specified | 0.3 |

Data sourced from multiple research publications. nih.govchemrxiv.org

These findings underscore the importance of the 4,4-difluoropiperidine scaffold in achieving high potency and selectivity for the D4 receptor, providing valuable tool compounds for studying L-DOPA-induced dyskinesias in cellular models. nih.gov

Sigma 1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological conditions. Research has shown that piperidine-based scaffolds are effective modulators of the sigma-1 receptor. While direct studies on "4,4-Difluoropiperidin-1-amine" are limited, the broader class of piperidine (B6355638) derivatives has been a focus of SAR studies for sigma-1 receptor ligands.

A study focused on a piperidine scaffold identified a class of potent sigma-1 modulators, highlighting the key SAR components that differentiate activity between the D4 and sigma-1 receptors. chemrxiv.orgchemrxiv.org The basic nitrogen of the piperidine ring is a crucial interaction point for both receptors. chemrxiv.org For instance, the trifluoromethyl indazole analog 12c was identified as a highly potent sigma-1 modulator with a Ki of 0.7 nM and excellent selectivity over the D4 receptor. chemrxiv.org

The following table presents the binding affinities of selected piperidine-based compounds for the sigma-1 receptor.

| Compound | R Group | Ki (nM) for Sigma-1 Receptor |

| 12a | Indazole | 1.2 |

| 12c | Trifluoromethyl indazole | 0.7 |

| 13g | 2-methylphenyl | 37 |

Data sourced from a study on piperidine scaffolds as sigma-1 modulators. chemrxiv.org

These studies demonstrate that the piperidine core is a versatile scaffold for developing selective sigma-1 receptor modulators, with subtle structural modifications leading to significant changes in binding affinity and selectivity.

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition

PRMT3 is an enzyme that plays a role in various cellular processes, and its inhibition is a potential therapeutic strategy for certain diseases. Research into allosteric inhibitors of PRMT3 has identified compounds containing a 4,4-difluoropiperidine moiety as potent inhibitors.

In a study on the discovery of potent and selective allosteric inhibitors of PRMT3, a 4,4-difluoro piperidine amide derivative, compound 17 , demonstrated a more than 2-fold improvement in potency compared to the unsubstituted piperidine amide, with an IC50 of 35 ± 1 nM. nih.gov This highlights the beneficial effect of the gem-difluoro substitution on the piperidine ring for PRMT3 inhibition.

The table below shows the inhibitory concentration of the 4,4-difluoropiperidine amide derivative against PRMT3.

| Compound | Scaffold | IC50 (nM) for PRMT3 |

| 17 | 4,4-difluoro piperidine amide | 35 ± 1 |

Data from a study on allosteric inhibitors of PRMT3. nih.gov

The incorporation of the 4,4-difluoropiperidine scaffold represents a promising strategy for the development of potent and selective PRMT3 inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. While no direct inhibitors based on "this compound" have been reported, a potent and selective NAPE-PLD inhibitor, LEI-401 , features a piperidine moiety.

The discovery of LEI-401 involved a high-throughput screening campaign and subsequent chemical optimization. nih.gov This inhibitor was found to reduce NAE levels in the brain of mice. nih.gov A key step in the optimization of the lead compound was the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine, which increased the inhibitory potency by 3-fold.

The inhibitory activity of LEI-401 is presented in the table below.

| Compound | Scaffold | Ki (µM) for mouse NAPE-PLD |

| LEI-401 | (S)-3-phenylpiperidine containing | 0.18 |

Data from a study on the discovery of LEI-401. nih.gov

The development of LEI-401 underscores the importance of the piperidine scaffold in designing potent NAPE-PLD inhibitors and provides a valuable tool for studying the biological functions of this enzyme.

Dipeptidyl Peptidase IV (DPP4) Inhibition

DPP4 is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of DPP4 often feature cyclic amine structures, including piperidine and piperazine rings. While specific research on "this compound" in this context is not available, the inclusion of fluorinated piperidine scaffolds has been explored in the design of DPP4 inhibitors.

The development of DPP4 inhibitors has involved the exploration of various heterocyclic scaffolds to interact with the active site of the enzyme. oatext.com SAR studies have shown that modifications to the piperidine or piperazine ring can significantly impact potency and selectivity. For example, the incorporation of a fluorophenyl β-amino amide moiety into a piperazine scaffold led to the discovery of potent and selective DPP4 inhibitors.

While a specific data table for 4,4-difluoropiperidine-based DPP4 inhibitors is not available from the provided search results, the general importance of the piperidine and fluorinated scaffolds in this class of inhibitors is well-established in the literature.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine residues on histone proteins. nih.gov The dysregulation of HDAC activity is associated with various cancers, making them a promising target for anticancer therapeutics. nih.gov HDAC inhibitors (HDACis) are a class of drugs that interfere with HDAC function, leading to changes in gene transcription. nih.gov

In the development of novel HDACis, structural modifications are often made to the surface recognition "cap" of the inhibitor to enhance potency and selectivity. One such modification has involved the introduction of a 4,4-difluoropiperidin-1-yl residue. However, in one study, the resulting fluorinated compounds only demonstrated moderate antiproliferative activity against MDA-MB-231 breast cancer cells. The use of fluorination in the design of HDACis is a strategy to potentially increase potency or selectivity for specific HDAC isoforms. nih.gov

| Compound Class | Modification | Biological Activity |

| Fluorinated hydroxamic acids | Introduction of a 4,4-difluoropiperidin-1-yl residue | Moderate antiproliferative activity against MDA-MB-231 cells |

p21-activated kinase 4 (PAK4) Inhibition

p21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that is overexpressed in multiple types of cancer and is involved in cellular processes such as proliferation, migration, and invasion. nih.gov This makes PAK4 an attractive target for the development of anti-tumor agents. The design of PAK4 inhibitors has explored various chemical scaffolds. While specific research incorporating a this compound moiety into PAK4 inhibitors is not widely documented in the reviewed literature, the introduction of basic groups, such as piperazine, has been shown to significantly enhance inhibitory activity against PAK4. nih.gov This suggests that the basic nitrogen of a piperidine or similar scaffold can form favorable interactions within the kinase's active site. For example, a piperazine analogue demonstrated a Kᵢ value of 6.6 nmol/L against PAK4. nih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a critical role in the activation and function of immune cells. mdpi.com Consequently, inhibitors of PI3Kδ are being investigated for the treatment of various inflammatory and autoimmune diseases. mdpi.com The design of selective PI3Kδ inhibitors often involves scaffolds that can form specific interactions within the enzyme's catalytic site. While the direct incorporation of a this compound scaffold was not identified in the reviewed literature, related structures such as tert-butyl piperazine moieties have been utilized. mdpi.com In one class of inhibitors, the piperazine moiety was observed to bind to the Trp760 shelf of the PI3Kδ active site through C-H⋯π and cation⋯π interactions. mdpi.com

Receptor Agonism and Antagonism

The 4,4-difluoropiperidine scaffold has also been explored in the context of G-protein coupled receptor (GPCR) modulation, although its application in some specific receptor families is still emerging.

Formyl Peptide Receptor 2 (FPR2) Agonism

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G-protein coupled receptor that plays a complex role in the inflammatory response. nih.govnih.gov Depending on the activating ligand, FPR2 can mediate either pro-inflammatory or pro-resolving effects. nih.gov The development of selective FPR2 agonists is a promising therapeutic strategy for promoting the resolution of inflammation. longdom.org A variety of chemical scaffolds have been explored for FPR2 agonism, including ureidopropanamide and imidazole derivatives. nih.govlongdom.org The reviewed literature did not identify any FPR2 agonists containing the this compound moiety.

Adenosine (B11128) Receptor Subtype Modulation

Adenosine receptors are a family of four G-protein coupled receptors (A1, A2A, A2B, and A3) that are widely distributed throughout the body and are involved in numerous physiological and pathological processes. nih.govnih.gov Modulation of these receptors with selective agonists and antagonists has therapeutic potential for a range of conditions, including cardiovascular, neurological, and inflammatory diseases. nih.gov While no direct modulators of adenosine receptors containing the this compound scaffold were found in the reviewed literature, this scaffold has been successfully employed in the development of antagonists for other GPCRs. Specifically, a series of 4,4-difluoropiperidine ether-based compounds have been synthesized and characterized as potent and selective antagonists of the dopamine D4 receptor. nih.govnih.gov One compound from this series displayed an exceptional binding affinity for the D4 receptor with a Kᵢ of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes. nih.gov This demonstrates the utility of the 4,4-difluoropiperidine scaffold for creating selective ligands for GPCRs.

| Compound Series | Target Receptor | Pharmacological Action | Key Finding |

| 4,4-difluoropiperidine ethers | Dopamine D4 Receptor | Antagonist | High binding affinity (Kᵢ = 0.3 nM) and selectivity (>2000-fold) |

Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulation

The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in regulating neurotransmission. Positive allosteric modulators (PAMs) of mGluR4 are of significant interest as potential therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. These modulators bind to a site distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate. While various chemical scaffolds have been investigated for mGluR4 PAM activity, including pyrazolo[3,4-d]pyrimidines, there is currently no specific scientific literature detailing the activity of compounds containing the this compound scaffold as positive allosteric modulators of mGluR4. The structure-activity relationship (SAR) studies of known mGluR4 PAMs have largely focused on other molecular components. d-nb.infonih.gov

Antiproliferative and Antiviral Activities

The 4,4-difluoropiperidine-1-amine scaffold has been incorporated into molecules demonstrating notable antiproliferative and antiviral activities, highlighting its versatility in drug design targeting infectious diseases and cancer.

Antiparasitic Activity Against Trypanosoma brucei

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal neglected tropical disease. Research into novel chemotypes has identified diaminopurine-based compounds as potent inhibitors of this parasite. acs.orgacs.orgnih.gov Medicinal chemistry efforts to optimize a diaminopurine hit compound led to the synthesis of derivatives incorporating the 4,4-difluoropiperidine moiety at the C-6 position of the purine (B94841) core. acs.org

| Compound | Modification | Target | Key Findings |

|---|---|---|---|

| Diaminopurine Derivatives | Incorporation of a 4,4-difluoropiperidine moiety at the C-6 position | Trypanosoma brucei | Demonstrated significant in vitro antiparasitic activity. |

| 4aa (NEU-4854) | Optimized diaminopurine scaffold | Trypanosoma brucei | Identified as a potent lead compound with improved ADME properties and in vivo efficacy. acs.orgacs.org |

Inhibition of Hepatitis B Virus (HBV) Nucleocapsid Assembly